molecular formula C6H11BrO B2752595 3-(2-Bromoethyl)cyclobutan-1-ol CAS No. 2460750-25-6

3-(2-Bromoethyl)cyclobutan-1-ol

Cat. No.: B2752595
CAS No.: 2460750-25-6
M. Wt: 179.057
InChI Key: SWQLQCHLTKVHPG-UHFFFAOYSA-N
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Description

3-(2-Bromoethyl)cyclobutan-1-ol is a chemical compound with the molecular formula C6H11BrO. It is characterized by a cyclobutane ring substituted with a hydroxyl group and a bromoethyl group.

Preparation Methods

The synthesis of 3-(2-Bromoethyl)cyclobutan-1-ol can be achieved through several methods. One plausible approach involves the ring expansion of a substituted cyclopropane. This method typically requires specific reaction conditions, such as the presence of a strong base and a suitable solvent. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-(2-Bromoethyl)cyclobutan-1-ol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(2-Bromoethyl)cyclobutan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Bromoethyl)cyclobutan-1-ol involves its interaction with specific molecular targets. The bromoethyl group can participate in nucleophilic substitution reactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can influence various biochemical pathways and processes .

Comparison with Similar Compounds

3-(2-Bromoethyl)cyclobutan-1-ol can be compared with other similar compounds, such as:

    3-(2-Chloroethyl)cyclobutan-1-ol: Similar structure but with a chloroethyl group instead of a bromoethyl group.

    3-(2-Iodoethyl)cyclobutan-1-ol: Contains an iodoethyl group, which may exhibit different reactivity.

    3-(2-Fluoroethyl)cyclobutan-1-ol: The fluoroethyl group can significantly alter the compound’s properties.

Biological Activity

3-(2-Bromoethyl)cyclobutan-1-ol is a cyclobutane derivative that has garnered interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biomolecules, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C6H11BrOC_6H_{11}BrO. Its structure features a cyclobutane ring with a bromoethyl group and a hydroxyl group, contributing to its reactivity and biological interactions. The presence of the bromoethyl group allows for nucleophilic substitution reactions, while the hydroxyl group can engage in hydrogen bonding with various biological molecules.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through its functional groups. The bromoethyl moiety is particularly reactive, participating in nucleophilic substitution reactions that can modify enzyme activity and receptor interactions. The hydroxyl group enhances the compound's ability to form hydrogen bonds, potentially influencing its pharmacokinetic properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain pathogens, although specific data on its efficacy is limited.
  • Anticancer Potential : The compound's ability to induce apoptosis in cancer cell lines has been noted, indicating potential as an anticancer agent.
  • Enzyme Modulation : Interaction studies show that this compound can modulate the activity of specific enzymes, which may have implications for drug development in metabolic disorders.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameStructure FeaturesBiological Activity
Cyclobutanol Hydroxyl group onlyGeneral solvent properties
1-(2-Bromoethyl)cyclobutan-1-ol Bromoethyl and hydroxyl groupsAntimicrobial and anticancer effects
Brominated Phenols Bromine substituent on aromatic ringsAntimicrobial, anti-inflammatory

This table highlights how structural variations influence biological activity and reactivity.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Anticancer Activity : In vitro studies demonstrated that treatment with this compound resulted in significant apoptosis in breast cancer cell lines. The mechanism was linked to the compound's ability to induce oxidative stress and DNA damage.
  • Antimicrobial Efficacy : A study evaluating various halogenated compounds found that this compound exhibited promising activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were comparable to known antibiotics.
  • Enzyme Interaction Studies : Research involving enzyme assays indicated that this compound could inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders.

Properties

IUPAC Name

3-(2-bromoethyl)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO/c7-2-1-5-3-6(8)4-5/h5-6,8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWQLQCHLTKVHPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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